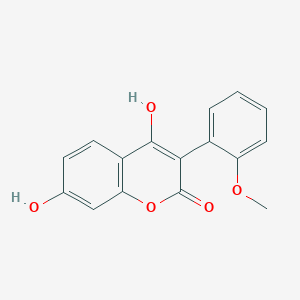
4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one is a flavonoid compound, a subclass of polyphenolic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes a chromen-2-one core with hydroxyl groups at positions 4 and 7, and a methoxyphenyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin under acidic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromen-2-one core.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be performed using reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of dihydroxy derivatives.
Substitution: Introduction of halogen atoms or other substituents at specific positions on the chromen-2-one core.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex flavonoid derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one is studied for its antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit various enzymes and signaling pathways involved in disease processes.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of conditions such as diabetes, cardiovascular diseases, and neurodegenerative disorders.
Industry: In the industry, this compound is used in the development of natural product-based cosmetics and nutraceuticals due to its antioxidant properties.
作用机制
The mechanism by which 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and chelating metal ions. It also modulates signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.
相似化合物的比较
5,7-Dihydroxy-2-(3-methoxyphenyl)chromen-4-one
8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness: 4,7-Dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Its methoxy group at position 3 enhances its lipophilicity, allowing better interaction with biological membranes.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and diverse biological activities make it a valuable compound for further research and development.
属性
IUPAC Name |
4,7-dihydroxy-3-(2-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-12-5-3-2-4-10(12)14-15(18)11-7-6-9(17)8-13(11)21-16(14)19/h2-8,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKXPAXCSKUAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














